molecular formula C20H22FN3O3 B5498974 N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methoxybenzamide

N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methoxybenzamide

Cat. No. B5498974
M. Wt: 371.4 g/mol
InChI Key: BMJJZLIXNIMLIY-UHFFFAOYSA-N
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Description

N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methoxybenzamide, also known as FPEB, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of neuroscience. FPEB is a selective agonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes in the brain.

Mechanism of Action

N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methoxybenzamide acts as a selective agonist of mGluR5 receptors, which are G protein-coupled receptors that are widely distributed throughout the brain. Activation of mGluR5 receptors by N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methoxybenzamide leads to the activation of various intracellular signaling pathways, including the phospholipase C (PLC)-mediated pathway, the protein kinase C (PKC)-mediated pathway, and the extracellular signal-regulated kinase (ERK) pathway. These signaling pathways are involved in the regulation of various physiological processes in the brain, including synaptic plasticity, neuronal excitability, and gene expression.
Biochemical and physiological effects:
N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methoxybenzamide has been shown to have various biochemical and physiological effects in the brain. In vitro studies have demonstrated that N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methoxybenzamide can enhance long-term potentiation (LTP), a form of synaptic plasticity that is thought to underlie learning and memory. N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methoxybenzamide has also been shown to increase the firing rate of neurons in the prefrontal cortex, a brain region that is involved in higher cognitive functions such as decision-making and working memory.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methoxybenzamide is its selectivity for mGluR5 receptors, which allows researchers to selectively activate these receptors without affecting other receptors or signaling pathways in the brain. This makes N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methoxybenzamide a valuable tool for investigating the specific roles of mGluR5 in various physiological and pathological processes. However, one limitation of N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methoxybenzamide is its relatively short half-life, which can make it difficult to use in certain experimental paradigms.

Future Directions

There are several potential future directions for research on N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methoxybenzamide and mGluR5 receptors. One area of interest is the role of mGluR5 in neuropsychiatric disorders such as schizophrenia and autism spectrum disorders. N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methoxybenzamide has been shown to have therapeutic effects in animal models of these disorders, and further research is needed to elucidate the underlying mechanisms and potential clinical applications. Another area of interest is the development of more potent and selective mGluR5 agonists, which could have potential therapeutic applications in various neurological and psychiatric disorders.

Synthesis Methods

The synthesis of N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methoxybenzamide involves several steps, starting from the reaction of 4-methoxybenzoyl chloride with N-(2-aminoethyl)-4-fluoroaniline to form N-(2-(4-methoxybenzoylamino)ethyl)-4-fluoroaniline. This intermediate is then reacted with 1-(4-chlorophenyl)piperazine to yield the final product, N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methoxybenzamide.

Scientific Research Applications

N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methoxybenzamide has been extensively studied for its potential use as a tool in neuroscience research. It is commonly used to selectively activate mGluR5 receptors in vitro and in vivo, allowing researchers to investigate the physiological and pathological roles of these receptors in the brain. N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methoxybenzamide has been used in various studies to investigate the role of mGluR5 in synaptic plasticity, learning and memory, drug addiction, and neuropsychiatric disorders such as schizophrenia and autism spectrum disorders.

properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3/c1-27-16-8-6-15(7-9-16)20(26)22-14-19(25)24-12-10-23(11-13-24)18-5-3-2-4-17(18)21/h2-9H,10-14H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJJZLIXNIMLIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~-{2-[4-(2-Fluorophenyl)piperazino]-2-oxoethyl}-4-methoxybenzamide

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